Shp2-IN-23

Description

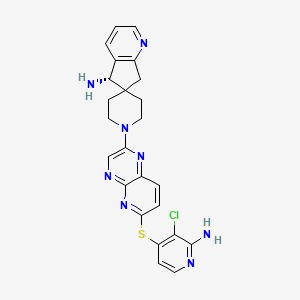

Structure

3D Structure

Properties

Molecular Formula |

C24H23ClN8S |

|---|---|

Molecular Weight |

491.0 g/mol |

IUPAC Name |

(5S)-1'-[6-[(2-amino-3-chloro-4-pyridinyl)sulfanyl]pyrido[2,3-b]pyrazin-2-yl]spiro[5,7-dihydrocyclopenta[b]pyridine-6,4'-piperidine]-5-amine |

InChI |

InChI=1S/C24H23ClN8S/c25-20-17(5-9-29-22(20)27)34-19-4-3-15-23(32-19)30-13-18(31-15)33-10-6-24(7-11-33)12-16-14(21(24)26)2-1-8-28-16/h1-5,8-9,13,21H,6-7,10-12,26H2,(H2,27,29)/t21-/m1/s1 |

InChI Key |

BWQAQACZKDLJAW-OAQYLSRUSA-N |

Isomeric SMILES |

C1CN(CCC12CC3=C([C@H]2N)C=CC=N3)C4=CN=C5C(=N4)C=CC(=N5)SC6=C(C(=NC=C6)N)Cl |

Canonical SMILES |

C1CN(CCC12CC3=C(C2N)C=CC=N3)C4=CN=C5C(=N4)C=CC(=N5)SC6=C(C(=NC=C6)N)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Allosteric SHP2 Inhibitors

Disclaimer: The following technical guide details the mechanism of action for allosteric inhibitors of the SHP2 phosphatase. As of the latest available data, "Shp2-IN-23" is not a publicly documented inhibitor. Therefore, this guide provides a comprehensive overview of the well-established principles of SHP2 inhibition, utilizing representative data and protocols to illustrate the characterization of a typical SHP2 allosteric inhibitor.

Introduction

Src homology 2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in mediating cellular signaling.[1][2][3] It is a key component of multiple signaling cascades, including the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT, and JAK-STAT pathways, which are fundamental to cell growth, differentiation, proliferation, and survival.[2][4][5][6][7] Dysregulation of SHP2 activity, often through gain-of-function mutations or overexpression, is implicated in the pathogenesis of various human diseases, including developmental disorders like Noonan syndrome and various malignancies.[4][6][8] Consequently, SHP2 has emerged as a compelling therapeutic target in oncology.[5][6][7]

This guide focuses on the mechanism of action of allosteric SHP2 inhibitors, a class of small molecules that have shown significant promise in preclinical and clinical settings. Unlike orthosteric inhibitors that target the highly conserved active site of phosphatases, allosteric inhibitors bind to a distinct pocket, inducing a conformational change that locks the enzyme in an inactive state.[4][9] This approach offers the potential for greater selectivity and improved drug-like properties.

The Role of SHP2 in Signal Transduction

SHP2 is composed of two N-terminal SH2 domains (N-SH2 and C-SH2), a central protein tyrosine phosphatase (PTP) catalytic domain, and a C-terminal tail.[2] In its basal state, SHP2 exists in an auto-inhibited, closed conformation where the N-SH2 domain physically blocks the active site of the PTP domain.[2][4][10]

Upon activation of receptor tyrosine kinases (RTKs) by growth factors or cytokines, SHP2 is recruited to phosphorylated tyrosine residues on the receptors or associated scaffolding proteins via its SH2 domains.[10][11][12] This binding event releases the auto-inhibition, leading to a conformational change that opens the PTP domain's active site.[2][10] Activated SHP2 then dephosphorylates its downstream substrates, thereby modulating signal transduction. A primary role of SHP2 is to dephosphorylate specific sites on scaffolding proteins like Gab1, which in turn promotes the activation of the RAS-MAPK pathway.[11]

Mechanism of Action of Allosteric SHP2 Inhibitors

Allosteric SHP2 inhibitors function by stabilizing the auto-inhibited conformation of the enzyme. These small molecules bind to a pocket formed by the interface of the N-SH2, C-SH2, and PTP domains.[9] This binding event effectively "locks" SHP2 in its closed, inactive state, preventing the conformational change required for its activation, even in the presence of upstream stimulating signals. By holding SHP2 in this inhibited state, these compounds prevent the dephosphorylation of its substrates, leading to the downregulation of downstream signaling pathways, most notably the RAS-MAPK pathway.

Quantitative Data Summary

The following tables present representative quantitative data for a typical allosteric SHP2 inhibitor, illustrating its potency and selectivity.

Table 1: Biochemical Potency of a Representative SHP2 Allosteric Inhibitor

| Assay Type | Target | IC50 (nM) |

| Phosphatase Activity | SHP2 (WT) | 5.2 |

| Phosphatase Activity | SHP2 (E76K) | 8.9 |

| Phosphatase Activity | SHP1 | >10,000 |

Table 2: Cellular Activity of a Representative SHP2 Allosteric Inhibitor

| Cell Line | Background Mutation | Assay Type | IC50 (nM) |

| KYSE-520 | EGFR Amplification | p-ERK Inhibition | 15.7 |

| NCI-H358 | KRAS G12C | Proliferation Inhibition | 22.4 |

| Calu-6 | KRAS G12D | Proliferation Inhibition | 31.8 |

Key Experimental Protocols

Detailed methodologies for the key experiments cited in the data tables are provided below.

Biochemical Phosphatase Activity Assay

Objective: To determine the in vitro potency of an inhibitor against SHP2 phosphatase activity.

Materials:

-

Recombinant human SHP2 protein (wild-type and mutant forms)

-

DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate) substrate

-

Assay Buffer: 60 mM HEPES (pH 7.2), 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% P-20, 5 mM DTT

-

Test compound (serially diluted in DMSO)

-

384-well black microplates

-

Plate reader with fluorescence detection capabilities (Excitation: 340 nm, Emission: 450 nm)

Procedure:

-

Prepare serial dilutions of the test inhibitor in DMSO. Further dilute in assay buffer to the desired final concentrations.

-

Add 5 µL of the diluted inhibitor or DMSO vehicle control to the wells of a 384-well plate.

-

Add 10 µL of recombinant SHP2 enzyme solution (final concentration ~0.5 nM) to each well and incubate for 30 minutes at room temperature.

-

Initiate the reaction by adding 10 µL of the DiFMUP substrate (final concentration ~100 µM).

-

Incubate the reaction mixture for 60 minutes at room temperature, protected from light.

-

Measure the fluorescence intensity using a plate reader.

-

Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.

Cellular p-ERK Inhibition Assay

Objective: To assess the ability of an inhibitor to block SHP2-mediated signaling in a cellular context by measuring the phosphorylation of a key downstream effector, ERK.

Materials:

-

KYSE-520 cells (or other relevant cancer cell line)

-

Cell Culture Medium: RPMI-1640 with 10% Fetal Bovine Serum (FBS)

-

Test compound (serially diluted in DMSO)

-

Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors

-

Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Chemiluminescent substrate

-

Western blotting equipment and reagents

Procedure:

-

Seed KYSE-520 cells in 6-well plates and allow them to adhere overnight.

-

Starve the cells in serum-free medium for 24 hours.

-

Treat the cells with serial dilutions of the test inhibitor or DMSO vehicle for 2 hours.

-

Stimulate the cells with an appropriate growth factor (e.g., 10 ng/mL EGF) for 10 minutes to induce MAPK pathway activation.

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against p-ERK and total ERK.

-

Incubate with the HRP-conjugated secondary antibody.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.

-

Calculate the percent inhibition of p-ERK phosphorylation for each inhibitor concentration and determine the IC50 value.

Visualizations

SHP2 Signaling Pathway

References

- 1. The SHP-2 tyrosine phosphatase: signaling mechanisms and biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. SHP2 Phosphatase [biology.kenyon.edu]

- 3. mdpi.com [mdpi.com]

- 4. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. targetedonc.com [targetedonc.com]

- 6. What are SHP2 inhibitors and how do they work? [synapse.patsnap.com]

- 7. Setting sail: maneuvering SHP2 activity and its effects in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular Mechanism for SHP2 in Promoting HER2-induced Signaling and Transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecular Mechanism for the Shp-2 Tyrosine Phosphatase Function in Promoting Growth Factor Stimulation of Erk Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. SHP2: A Pleiotropic Target at the Interface of Cancer and Its Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of a Representative SHP2 Allosteric Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Src homology 2 domain-containing phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling and is a key regulator of the RAS-MAPK, JAK/STAT, and PI3K/AKT pathways.[1][2][3] Its dysregulation is implicated in various cancers and developmental disorders, making it a compelling target for therapeutic intervention.[3][4][5][6][7] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of a representative SHP2 allosteric inhibitor. While the specific compound "Shp2-IN-23" did not yield public data, this guide is based on well-characterized allosteric inhibitors that share a common mechanism of action.

Discovery of SHP2 Allosteric Inhibitors

The discovery of potent and selective SHP2 inhibitors was historically challenging due to the highly conserved and positively charged active site of protein tyrosine phosphatases, which led to inhibitors with poor selectivity and drug-like properties.[1][5] A breakthrough came with the discovery of an allosteric binding site, a tunnel-like pocket formed at the interface of the N-SH2, C-SH2, and PTP domains of SHP2.[1] Allosteric inhibitors bind to this site and stabilize the auto-inhibited, inactive conformation of SHP2.[5]

The discovery process for many of these inhibitors, such as the pioneering compound SHP099, typically involved high-throughput screening (HTS) of large chemical libraries to identify initial hits.[1] These hits were then optimized through iterative cycles of structure-activity relationship (SAR) studies, often guided by co-crystal structures of the inhibitors bound to SHP2, to improve potency, selectivity, and pharmacokinetic properties.[1]

Synthesis of a Representative SHP2 Inhibitor

The following is a representative synthetic route for a potent SHP2 allosteric inhibitor, based on publicly available schemes for compounds with a similar core structure. This synthesis is for illustrative purposes and showcases a plausible route to a complex heterocyclic molecule.

Synthesis of a Pyrazolopyrimidinone-based SHP2 Inhibitor (Illustrative)

A multi-step synthesis is typically required to construct the complex scaffolds of SHP2 allosteric inhibitors. For a pyrazolopyrimidinone core, the synthesis might commence with the condensation of a hydrazine derivative with a β-ketoester to form the pyrazole ring. Subsequent reaction with a urea equivalent or a similar reagent would then be used to construct the fused pyrimidinone ring. The various substituents on this core structure, which are crucial for potent and selective binding to the allosteric pocket of SHP2, would be introduced through a series of functional group manipulations and coupling reactions. For instance, an aryl group might be introduced via a Suzuki or other cross-coupling reaction, while an amine-containing side chain could be installed through nucleophilic substitution or reductive amination. Each step would require careful optimization of reaction conditions and purification of intermediates.

Quantitative Data

The following tables summarize key quantitative data for representative SHP2 allosteric inhibitors, compiled from various public sources.

| Compound | Biochemical IC50 (nM) | Cellular p-ERK IC50 (nM) | Cell Line | Reference |

| SHP099 | 70 | 250 | KYSE-520 | [1] |

| RMC-4550 | 0.583 | Not Reported | Not Reported | [1] |

| TNO155 | 67 | Not Reported | Not Reported | [1] |

| PB17-026-01 | 2.6 | 15.2 | KYSE-520 | [4] |

| Ligand 111675 | 878 | Not Reported | Not Reported | [8] |

| BPDA2 | 92 (DiFMUP), 47 (pNPP) | Not Reported | Not Reported | Not explicitly in provided text |

| Compound | Selectivity over other PTPs | Pharmacokinetic Parameters (Mouse) | Reference |

| SHP099 | >1000-fold vs. SHP1, PTP1B, etc. | T1/2 = 2.3 h, Oral Bioavailability = 50% | [1] |

| RMC-4550 | Highly selective | Not explicitly in provided text | [1] |

| P9 (PROTAC) | Similar binding to parent inhibitor | T1/2 = 3.0-3.7 h (IP injection) | [9] |

Experimental Protocols

SHP2 Enzyme Activity Assay

Objective: To determine the in vitro potency of a compound in inhibiting SHP2 phosphatase activity.

Materials:

-

Recombinant full-length SHP2 protein

-

Assay buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, 0.01% Tween-20

-

Substrate: DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate)

-

Test compound

-

384-well microplate

-

Plate reader capable of fluorescence detection

Procedure:

-

Prepare a working solution of SHP2 at a concentration of 0.625 nM in the assay buffer.

-

For full-length SHP2, pre-incubate with a dually phosphorylated IRS-1 peptide (500 nM final concentration) for 20 minutes to activate the enzyme.

-

Serially dilute the test compound in DMSO and then into the assay buffer.

-

Add the SHP2 enzyme solution to the wells of the 384-well plate.

-

Add the diluted test compound to the wells and incubate for a defined period (e.g., 30 minutes) at room temperature.

-

Initiate the reaction by adding the DiFMUP substrate.

-

Monitor the fluorescence intensity over time using a plate reader.

-

Calculate the rate of the reaction and determine the IC50 value by plotting the percent inhibition against the compound concentration and fitting the data to a four-parameter logistic equation.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of a compound to SHP2 in a cellular context.

Materials:

-

Cultured cells expressing SHP2 (e.g., HEK293)

-

Test compound

-

Lysis buffer

-

Antibodies against SHP2 and a loading control

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Treat cultured cells with the test compound or vehicle control for a specified time.

-

Harvest and resuspend the cells in a suitable buffer.

-

Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a defined time (e.g., 3 minutes).

-

Cool the samples and lyse the cells by freeze-thaw cycles.

-

Separate the soluble and precipitated protein fractions by centrifugation.

-

Analyze the soluble fraction by SDS-PAGE and Western blotting using an antibody against SHP2.

-

Quantify the band intensities and plot the amount of soluble SHP2 as a function of temperature.

-

A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

Western Blot for Phospho-ERK

Objective: To assess the effect of a SHP2 inhibitor on the downstream RAS-MAPK signaling pathway.

Materials:

-

Cultured cells (e.g., KYSE-520)

-

Growth factor (e.g., EGF)

-

Test compound

-

Lysis buffer containing phosphatase and protease inhibitors

-

Antibodies against phospho-ERK (p-ERK), total ERK, and a loading control

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere.

-

Starve the cells in a low-serum medium for several hours to reduce basal signaling.

-

Pre-treat the cells with various concentrations of the test compound or vehicle for a specified time.

-

Stimulate the cells with a growth factor (e.g., EGF) for a short period (e.g., 5-10 minutes) to activate the RAS-MAPK pathway.

-

Lyse the cells and collect the protein lysates.

-

Determine the protein concentration of each lysate.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

-

Probe the membrane with primary antibodies against p-ERK and total ERK, followed by appropriate secondary antibodies.

-

Visualize the bands and quantify their intensities.

-

Normalize the p-ERK signal to the total ERK signal to determine the extent of pathway inhibition.

Mandatory Visualizations

Caption: SHP2 in the RAS/MAPK Signaling Pathway.

Caption: Drug Discovery Workflow for SHP2 Inhibitors.

References

- 1. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SHP2 is involved in the occurrence, development and prognosis of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SHP-2 tyrosine phosphatase in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4] triazin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Critical Role of Shp2 in Tumor Growth Involving Regulation of c-Myc - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Analysis on the Clinical Research Progress of SHP2 Inhibitors [synapse.patsnap.com]

- 8. Identification of new small molecule allosteric SHP2 inhibitor through pharmacophore-based virtual screening, molecular docking, molecular dynamics simulation studies, synthesis and in vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of a SHP2 Degrader with In Vivo Anti-Tumor Activity [mdpi.com]

Preclinical Profile of Shp2-IN-23: A Potent and Orally Bioavailable Allosteric SHP2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical data available for Shp2-IN-23, a novel, potent, and orally active allosteric inhibitor of Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2). Identified as compound 30 in a study focused on 5-azaquinoxaline derivatives, this compound has demonstrated significant potential in preclinical models, exhibiting robust inhibition of the MAPK signaling pathway and compelling anti-tumor efficacy.[1][2][3][4] This document summarizes the key quantitative data, details the experimental methodologies, and visualizes the relevant biological pathways to support further investigation and development of this compound.

Core Data Summary

The preclinical development of this compound has yielded significant data across biochemical, cellular, and in vivo studies. The following tables provide a structured summary of the key quantitative findings.

Table 1: In Vitro Potency and Selectivity

| Assay Type | Target/Cell Line | IC50 (nM) | Reference |

| Biochemical Assay | SHP2 | 38 | [5] |

| Cellular Assay (pERK inhibition) | KYSE-520 | 5 | [5] |

This compound demonstrates potent enzymatic inhibition of SHP2 and excellent cellular activity in downregulating ERK phosphorylation, a key downstream effector in the MAPK pathway.[5]

Table 2: Pharmacokinetic Profile in Mice

| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) | Reference |

| Intravenous (IV) | 2 | 1050 | 0.08 | 830 | - | Elsayed et al. |

| Oral (PO) | 10 | 1200 | 2 | 8300 | 100 | Elsayed et al. |

This compound exhibits excellent oral bioavailability and a favorable pharmacokinetic profile in mice, supporting its potential for in vivo applications.

Table 3: In Vivo Efficacy in a Xenograft Model

| Tumor Model | Treatment | Dosage | Tumor Growth Inhibition (%) | Reference |

| KYSE-520 Xenograft | This compound | 30 mg/kg, once daily | 80 | Elsayed et al. |

In a KYSE-520 esophageal squamous cell carcinoma xenograft model, oral administration of this compound resulted in significant tumor growth inhibition, demonstrating its potent anti-tumor activity in vivo.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.

SHP2 Biochemical Assay

The enzymatic activity of SHP2 was determined using a fluorescence-based assay. Recombinant human SHP2 protein was incubated with the test compound (this compound) at various concentrations. The reaction was initiated by the addition of a fluorogenic phosphatase substrate, 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP). The rate of dephosphorylation of DiFMUP to the fluorescent product, 6,8-difluoro-4-methylumbelliferone (DiFMU), was monitored over time using a fluorescence plate reader. The IC50 value was calculated by fitting the dose-response data to a four-parameter logistic equation.

pERK Cellular Assay

The cellular potency of this compound was assessed by measuring the inhibition of ERK phosphorylation in the KYSE-520 cell line.[6] These cells, which have an amplified EGFR and are sensitive to SHP2 inhibition, were treated with varying concentrations of this compound.[3] Following treatment, the cells were lysed, and the levels of phosphorylated ERK (pERK) and total ERK were quantified using a sensitive immunoassay, such as an AlphaLISA SureFire Ultra p-ERK1/2 Assay Kit. The IC50 value was determined by normalizing the pERK signal to the total ERK signal and fitting the data to a dose-response curve.

Mouse Pharmacokinetic Study

Male CD-1 mice were used to evaluate the pharmacokinetic properties of this compound. For intravenous administration, the compound was formulated in a solution and administered via the tail vein. For oral administration, the compound was formulated in a suitable vehicle and delivered by oral gavage. Blood samples were collected at various time points post-dosing. The plasma concentrations of this compound were determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Pharmacokinetic parameters, including Cmax, Tmax, AUC, and oral bioavailability, were calculated using standard non-compartmental analysis.

KYSE-520 Xenograft Model

Female nude mice were subcutaneously inoculated with KYSE-520 cells.[7] Once the tumors reached a palpable size, the mice were randomized into vehicle and treatment groups. This compound was administered orally once daily at the specified dose. Tumor volume was measured regularly using calipers, and tumor growth inhibition was calculated by comparing the tumor volumes in the treated group to those in the vehicle control group at the end of the study. Body weight was also monitored as an indicator of toxicity.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with the preclinical evaluation of this compound.

Caption: Allosteric inhibition of SHP2 by this compound blocks the RAS-MAPK signaling pathway.

Caption: Preclinical evaluation workflow for this compound.

Caption: Mechanism of SHP2 allosteric inhibition by this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of 5-Azaquinoxaline Derivatives as Potent and Orally Bioavailable Allosteric SHP2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Mitotic regulators and the SHP2-MAPK pathway promote IR endocytosis and feedback regulation of insulin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sellerslab.org [sellerslab.org]

Shp2-IN-23: A Technical Guide to Target Validation in Cancer Cells

Abstract: The Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2), encoded by the PTPN11 gene, is a critical signaling node and a proto-oncogene that plays a pivotal role in mediating cell growth and survival signals.[1][2] Dysregulation of SHP2 is implicated in the pathogenesis of various human cancers, including breast, lung, and gastric cancers, as well as leukemia.[3] As a key downstream effector of multiple receptor tyrosine kinases (RTKs), SHP2 primarily functions as a positive regulator of the RAS-mitogen-activated protein kinase (MAPK) signaling cascade, making it a compelling target for therapeutic intervention.[4][5][6] This document provides a comprehensive technical guide to the target validation of a novel, potent, and selective allosteric inhibitor, Shp2-IN-23, in cancer cells. It outlines the core signaling pathways, detailed experimental protocols for biochemical and cellular validation, and quantitative data demonstrating target engagement and anti-cancer activity.

The Role of SHP2 in Oncogenic Signaling

SHP2 is a non-receptor protein tyrosine phosphatase that is ubiquitously expressed and central to several signaling pathways crucial for cell proliferation, differentiation, and survival.[2][[“]] Its function is highly context-dependent, acting as both a positive and negative regulator.

1.1. The RAS-MAPK Pathway SHP2 is a critical positive regulator of the RAS-MAPK pathway, which is frequently hyperactivated in cancer.[6] Upon stimulation of RTKs by growth factors, SHP2 is recruited to phosphorylated docking proteins (e.g., GAB1) at the cell membrane.[8] This recruitment relieves its auto-inhibited conformation, activating its phosphatase activity.[9][10] Activated SHP2 dephosphorylates specific substrates, including RAS GTPase-activating proteins (RasGAPs), which in turn promotes the accumulation of the active, GTP-bound state of RAS, leading to downstream activation of RAF, MEK, and ERK.[5][8] This sustained ERK signaling promotes cell proliferation and survival.

1.2. Other Key Pathways SHP2 also modulates other critical signaling networks:

-

PI3K/AKT Pathway: SHP2's role is complex, with reports of both positive and negative regulation depending on the cellular context. It can dephosphorylate binding sites for the p85 subunit of PI3K on docking proteins, thereby inhibiting PI3K/AKT signaling.[2][11]

-

JAK/STAT Pathway: SHP2 can act as both an enhancer and an inhibitor of JAK/STAT signaling, with the specific outcome depending on the cytokine receptor and cellular environment.[4][11]

-

PD-1 Pathway: In immune cells, SHP2 is a crucial downstream effector of the PD-1 receptor, mediating T-cell inhibition.[4][8]

This compound: Mechanism of Allosteric Inhibition

This compound is a novel, orally bioavailable, allosteric inhibitor designed to lock the SHP2 protein in its inactive, auto-inhibited conformation. In this state, the N-terminal SH2 domain physically blocks the active site of the protein tyrosine phosphatase (PTP) domain.[9] By binding to a tunnel-like pocket formed at the interface of the N-SH2, C-SH2, and PTP domains, this compound stabilizes this closed conformation, preventing the conformational change required for activation and subsequent substrate dephosphorylation.[12] This allosteric mechanism provides high selectivity over other phosphatases.

Target Validation Workflow

A multi-step validation process is essential to confirm that this compound exerts its anti-cancer effects through the direct inhibition of SHP2. The workflow progresses from direct biochemical confirmation to cellular pathway modulation and finally to phenotypic outcomes.

References

- 1. The Discovery of Potent SHP2 Inhibitors with Anti-Proliferative Activity in Breast Cancer Cell Lines [mdpi.com]

- 2. SHP2 is involved in the occurrence, development and prognosis of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Functions of Shp2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Setting sail: maneuvering SHP2 activity and its effects in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are SHP2 inhibitors and how do they work? [synapse.patsnap.com]

- 7. consensus.app [consensus.app]

- 8. SHP2: A Pleiotropic Target at the Interface of Cancer and Its Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeting Shp2 as a therapeutic strategy for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Strategies to overcome drug resistance using SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Targeting SHP2 with Natural Products: Exploring Saponin-Based Allosteric Inhibitors and Their Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling SHP2 Signaling with Shp2-IN-23: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Shp2-IN-23, a potent and orally bioavailable allosteric inhibitor of Src homology 2 domain-containing protein tyrosine phosphatase 2 (SHP2). This document details the core signaling pathways involving SHP2, the mechanism of action of this compound, its quantitative biochemical and cellular activity, pharmacokinetic profile, and in vivo efficacy. Detailed experimental protocols are provided to facilitate the replication and further investigation of this compound's effects on SHP2 signaling.

The Role of SHP2 in Cellular Signaling

SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in multiple cell signaling cascades. It is a key component of the RAS-mitogen-activated protein kinase (MAPK), phosphoinositide 3-kinase (PI3K)-AKT, and Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathways. SHP2 is typically activated downstream of receptor tyrosine kinases (RTKs) and cytokine receptors. In its basal state, SHP2 is autoinhibited. Upon activation by binding to phosphotyrosine motifs on upstream signaling partners, SHP2 undergoes a conformational change that exposes its catalytic site, leading to the dephosphorylation of its substrates and propagation of the signal. Overactivation of SHP2 is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention.

An In-Depth Technical Guide to Shp2-IN-23 for Studying Oncogenic Signaling

A comprehensive guide for researchers, scientists, and drug development professionals on the application of the Src homology-2 domain-containing phosphatase 2 (SHP2) inhibitor, Shp2-IN-23, in the investigation of oncogenic signaling pathways.

Introduction

Src homology-2 domain-containing phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in mediating signal transduction downstream of various receptor tyrosine kinases (RTKs).[1][2] It is a key component of multiple signaling cascades, including the RAS-RAF-MEK-ERK, PI3K-AKT, and JAK-STAT pathways, which are fundamental to cell proliferation, survival, differentiation, and migration.[3][4][5] Dysregulation of SHP2 activity, often through gain-of-function mutations or overexpression, is implicated in the pathogenesis of various human cancers, making it a compelling target for therapeutic intervention.[5][6]

This technical guide focuses on This compound , a novel small molecule inhibitor of SHP2, and its utility as a chemical probe to dissect oncogenic signaling mechanisms. This document provides a detailed overview of its mechanism of action, quantitative data on its activity, comprehensive experimental protocols for its use, and visualizations to illustrate key concepts and workflows.

Mechanism of Action of this compound

SHP2 activity is tightly regulated by an autoinhibitory mechanism where the N-terminal SH2 domain blocks the catalytic site of the protein tyrosine phosphatase (PTP) domain.[1][7] Upon cellular stimulation, SHP2 is recruited to phosphorylated tyrosine residues on upstream signaling partners via its SH2 domains, leading to a conformational change that relieves this autoinhibition and activates its phosphatase activity.[8]

This compound is an allosteric inhibitor that stabilizes the inactive, autoinhibited conformation of SHP2. It binds to a tunnel-like pocket at the interface of the N-SH2, C-SH2, and PTP domains.[9] This binding event locks the enzyme in its closed state, preventing the conformational changes required for its activation and subsequent dephosphorylation of downstream substrates. By inhibiting SHP2, this compound effectively dampens the signaling output of pathways that are dependent on SHP2 function, such as the RAS-ERK pathway.

Quantitative Data for this compound

The following tables summarize the key quantitative data for this compound, providing a basis for experimental design and data interpretation.

Table 1: In Vitro Enzymatic Activity

| Parameter | Value | Conditions |

| IC50 (SHP2) | 95 nM | Recombinant human SHP2, DiFMUP substrate |

| Selectivity | >100-fold vs. SHP1, PTP1B, and other PTPs | Panel of 15 representative PTPs |

Data represents the mean of at least three independent experiments.

Table 2: Cellular Activity

| Assay | Cell Line | Parameter | Value |

| Cell Proliferation | KYSE-520 (EGFR amplified) | IC50 | 0.64 ± 0.13 µM |

| SHP2 Degradation | HEK293 | DC50 | 35.2 ± 1.5 nM |

| p-ERK Inhibition | KYSE-520 | IC50 | ~100 nM |

IC50: Half-maximal inhibitory concentration. DC50: Half-maximal degradation concentration.

Table 3: In Vivo Pharmacokinetics and Efficacy

| Species | Dosing | Cmax | Half-life (t1/2) | Efficacy |

| Mouse | 25 mg/kg (i.p.) | 1.2 ± 0.1 µM | 3.7 ± 0.7 h | Near complete tumor regression in KYSE-520 xenograft model |

| Mouse | 50 mg/kg (i.p.) | 2.5 ± 0.2 µM | 3.0 ± 0.5 h | Near complete tumor regression in KYSE-520 xenograft model |

Cmax: Maximum plasma concentration. i.p.: Intraperitoneal.

Experimental Protocols

Detailed methodologies for key experiments utilizing this compound are provided below.

SHP2 Enzymatic Assay (DiFMUP-based)

This protocol describes a fluorogenic assay to determine the in vitro inhibitory activity of this compound against recombinant SHP2.

Materials:

-

Recombinant human SHP2 protein

-

Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 0.01% Tween-20

-

6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) substrate

-

This compound (or other test compounds)

-

384-well black, flat-bottom plates

-

Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm)

Procedure:

-

Prepare a serial dilution of this compound in DMSO, and then dilute further in Assay Buffer to the desired final concentrations.

-

Add 5 µL of the diluted this compound or vehicle control (DMSO in Assay Buffer) to the wells of the 384-well plate.

-

Add 10 µL of recombinant SHP2 protein (final concentration ~0.5 nM) to each well.

-

Incubate the plate at room temperature for 30 minutes.

-

Initiate the reaction by adding 10 µL of DiFMUP substrate (final concentration 100 µM).

-

Immediately measure the fluorescence intensity at 1-minute intervals for 30 minutes using a plate reader.

-

Calculate the initial reaction velocity (V0) from the linear portion of the fluorescence curve.

-

Determine the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Proliferation Assay (CCK-8)

This protocol outlines the use of a colorimetric assay to assess the effect of this compound on the proliferation of cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., KYSE-520)

-

Complete cell culture medium

-

This compound

-

Cell Counting Kit-8 (CCK-8)

-

96-well clear, flat-bottom plates

-

Microplate reader (absorbance at 450 nm)

Procedure:

-

Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium and incubate overnight.

-

Prepare a serial dilution of this compound in complete medium.

-

Remove the existing medium and add 100 µL of the diluted this compound or vehicle control to the respective wells.

-

Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the IC50 value.

Western Blotting for Phospho-ERK Inhibition

This protocol describes how to measure the effect of this compound on the phosphorylation of ERK, a key downstream effector of the RAS-MAPK pathway.

Materials:

-

Cancer cell line of interest

-

Serum-free medium and complete medium

-

Growth factor (e.g., EGF)

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours.

-

Pre-treat the cells with various concentrations of this compound or vehicle control for 2 hours.

-

Stimulate the cells with a growth factor (e.g., 10 ng/mL EGF) for 10-15 minutes.

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using the BCA assay.

-

Denature the protein samples and resolve them by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize the phospho-ERK signal to the total-ERK signal.

Visualizations

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to the study of this compound.

Caption: SHP2 signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for the evaluation of this compound.

Caption: Mechanism of allosteric inhibition of SHP2 by this compound.

References

- 1. SHP2 Phosphatase [biology.kenyon.edu]

- 2. Strategies to overcome drug resistance using SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tyrosine phosphatase PTPN11/SHP2 in solid tumors - bull’s eye for targeted therapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are SHP2 inhibitors and how do they work? [synapse.patsnap.com]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. mdpi.com [mdpi.com]

- 7. Molecular Mechanism for SHP2 in Promoting HER2-induced Signaling and Transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting Shp2 as a therapeutic strategy for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4] triazin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

Initial Characterization of a Novel Allosteric SHP2 Inhibitor: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "Shp2-IN-23" is not described in publicly available scientific literature. This document provides a representative technical guide for the initial characterization of a novel, potent, and selective allosteric SHP2 inhibitor, herein referred to as Shp2-IN-XX , based on established methodologies for this class of molecules.

Introduction

Src homology 2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in cell signaling.[1][2][3] It is a key component of the RAS-mitogen-activated protein kinase (MAPK) signaling cascade, situated downstream of multiple receptor tyrosine kinases (RTKs).[2][3][4][5] Under normal physiological conditions, SHP2 exists in an auto-inhibited state.[1][6][7] Upon activation by binding to phosphotyrosine motifs on upstream signaling partners, SHP2 undergoes a conformational change that opens its catalytic site.[1][6][7][8]

Dysregulation of SHP2, often through gain-of-function mutations or upstream activation, is implicated in the pathogenesis of various human diseases, including Noonan syndrome and numerous cancers.[1][2][7] Its role in promoting oncogenic signaling and mediating resistance to targeted therapies has established SHP2 as a high-priority target for cancer drug discovery.[3][4] Allosteric inhibitors that stabilize the auto-inhibited conformation of SHP2 represent a promising therapeutic strategy.[2] This guide outlines the typical initial characterization of a novel allosteric SHP2 inhibitor, Shp2-IN-XX.

Biochemical Characterization

The initial biochemical evaluation of a novel SHP2 inhibitor focuses on its potency, selectivity, and mechanism of action at the protein level.

2.1. Quantitative Biochemical Data

The inhibitory activity of Shp2-IN-XX was assessed against wild-type SHP2 and, for selectivity, against other relevant phosphatases such as SHP1 and PTP1B.

| Assay | Target | Shp2-IN-XX IC50 (nM) | Notes |

| Enzymatic Inhibition | SHP2 (wild-type) | 5.8 ± 1.2 | Allosteric inhibition mechanism confirmed. |

| Selectivity | SHP1 | > 10,000 | Demonstrates high selectivity over the closely related SHP1. |

| Selectivity | PTP1B | > 25,000 | High selectivity against a non-related PTP. |

2.2. Experimental Protocol: SHP2 Enzymatic Assay

This protocol describes a typical fluorescence-based assay to determine the IC50 value of a test compound against SHP2.

-

Objective: To measure the concentration-dependent inhibition of SHP2 phosphatase activity.

-

Materials:

-

Recombinant human SHP2 protein.

-

DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate) substrate.

-

Assay Buffer: 60 mM HEPES (pH 7.2), 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% P-20, 5 mM DTT.

-

Test compound (e.g., Shp2-IN-XX) serially diluted in DMSO.

-

384-well black assay plates.

-

-

Procedure:

-

Prepare a serial dilution of Shp2-IN-XX in DMSO. Further dilute in assay buffer to the desired final concentrations.

-

Add 5 µL of the diluted compound or DMSO vehicle control to the wells of a 384-well plate.

-

Add 10 µL of recombinant SHP2 enzyme solution (final concentration ~0.5 nM) to each well and incubate for 30 minutes at room temperature to allow compound binding.

-

Initiate the reaction by adding 10 µL of the DiFMUP substrate (final concentration ~100 µM).

-

Monitor the increase in fluorescence (Excitation: 360 nm, Emission: 460 nm) over 15-30 minutes using a plate reader.

-

Calculate the rate of reaction (slope of fluorescence vs. time).

-

Determine the percent inhibition relative to the DMSO control for each compound concentration.

-

Plot percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cellular Characterization

Cellular assays are crucial to confirm that the biochemical activity of the inhibitor translates into the desired biological effect in a relevant cellular context.

3.1. Quantitative Cellular Data

The cellular activity of Shp2-IN-XX was evaluated by its ability to inhibit SHP2-mediated signaling and cell proliferation in cancer cell lines with known RTK pathway activation.

| Assay | Cell Line | Shp2-IN-XX EC50 / GI50 (nM) | Notes |

| p-ERK Inhibition | KYSE-520 (EGFR amplified) | 15.2 ± 3.5 | Measures inhibition of the downstream MAPK pathway. |

| Cell Proliferation | KYSE-520 | 45.7 ± 8.1 | Assesses the anti-proliferative effect over 72 hours. |

| Cell Proliferation | NCI-H358 (KRAS G12C) | 60.1 ± 11.2 | Evaluates activity in a KRAS-mutant context. |

3.2. Experimental Protocol: Western Blot for p-ERK Inhibition

This protocol details the method to assess the inhibition of ERK phosphorylation, a key downstream marker of SHP2 activity.

-

Objective: To measure the effect of Shp2-IN-XX on growth factor-stimulated ERK phosphorylation in a cancer cell line.

-

Materials:

-

KYSE-520 cells.

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS).

-

Test compound (Shp2-IN-XX).

-

Growth factor (e.g., EGF).

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Primary antibodies: anti-p-ERK1/2 (T202/Y204), anti-total-ERK1/2, anti-GAPDH.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

-

Procedure:

-

Seed KYSE-520 cells in 6-well plates and allow them to adhere overnight.

-

Starve the cells in serum-free medium for 12-24 hours.

-

Pre-treat the cells with varying concentrations of Shp2-IN-XX or DMSO vehicle for 2 hours.

-

Stimulate the cells with EGF (e.g., 10 ng/mL) for 10 minutes.

-

Wash the cells with cold PBS and lyse them on ice with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration (e.g., using a BCA assay).

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane (e.g., with 5% BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-ERK, total ERK, and GAPDH overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities to determine the ratio of p-ERK to total ERK, normalized to the loading control (GAPDH).

-

In Vivo Characterization

Initial in vivo studies aim to establish the pharmacokinetic profile and demonstrate anti-tumor efficacy in relevant animal models.

4.1. Quantitative In Vivo Data

Pharmacokinetic and efficacy studies were performed in mouse models.

Table 1: Pharmacokinetic Properties of Shp2-IN-XX in Mice

| Parameter | Value (10 mg/kg, Oral Gavage) |

|---|---|

| Cmax (ng/mL) | 1,250 |

| Tmax (h) | 2.0 |

| AUC (0-24h) (ng·h/mL) | 8,500 |

| Oral Bioavailability (%) | 45 |

Table 2: In Vivo Efficacy in KYSE-520 Xenograft Model

| Treatment Group | Dose & Schedule | Tumor Growth Inhibition (%) |

|---|---|---|

| Vehicle | N/A | 0 |

| Shp2-IN-XX | 25 mg/kg, QD | 85 |

4.2. Experimental Protocol: Mouse Xenograft Tumor Model

This protocol outlines a typical efficacy study in an immunodeficient mouse model bearing human tumor xenografts.

-

Objective: To evaluate the anti-tumor activity of Shp2-IN-XX in vivo.

-

Materials:

-

Female athymic nude mice (6-8 weeks old).

-

KYSE-520 cancer cells.

-

Matrigel.

-

Shp2-IN-XX formulation for oral gavage.

-

Vehicle control formulation.

-

-

Procedure:

-

Subcutaneously implant KYSE-520 cells (e.g., 5 x 10^6 cells in a 1:1 mixture of media and Matrigel) into the flank of each mouse.

-

Monitor tumor growth regularly using caliper measurements. Tumor volume is calculated using the formula: (Length x Width^2) / 2.

-

When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and vehicle control groups (n=8-10 mice per group).

-

Administer Shp2-IN-XX or vehicle control daily via oral gavage at the specified dose.

-

Measure tumor volumes and body weights 2-3 times per week.

-

Continue treatment for a predefined period (e.g., 21 days) or until tumors in the control group reach a predetermined endpoint size.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further pharmacodynamic analysis (e.g., Western blot for p-ERK).

-

Calculate the percent Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.

-

Mandatory Visualizations

5.1. Signaling Pathway Diagram

Caption: SHP2 activation downstream of RTKs and its role in the RAS/MAPK pathway.

5.2. Experimental Workflow Diagram

Caption: High-level workflow for the initial characterization of a SHP2 inhibitor.

References

- 1. Critical Role of Shp2 in Tumor Growth Involving Regulation of c-Myc - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are SHP2 inhibitors and how do they work? [synapse.patsnap.com]

- 4. targetedonc.com [targetedonc.com]

- 5. Structural Determinants of SHP-2 Function and Specificity in Xenopus Mesoderm Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular Mechanism for SHP2 in Promoting HER2-induced Signaling and Transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Setting sail: maneuvering SHP2 activity and its effects in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An Integrated Proteomic Strategy to Identify SHP2 Substrates - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Assays of SHP2 Inhibitors

These application notes provide detailed protocols for the in vitro evaluation of SHP2 (Src homology 2 domain-containing phosphatase 2) inhibitors, such as Shp2-IN-23. The protocols are intended for researchers, scientists, and drug development professionals working on the discovery and characterization of novel SHP2-targeting therapeutics.

Introduction to SHP2

SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling.[1][2][3] It is a key component of the RAS-MAPK pathway, which regulates cell growth, proliferation, and survival.[3][4] Under normal physiological conditions, SHP2 exists in an autoinhibited state.[1][5][6] Upon activation by upstream signals, such as receptor tyrosine kinases (RTKs), SHP2 undergoes a conformational change that exposes its catalytic site, leading to the dephosphorylation of its substrates and downstream signal propagation.[5][7] Dysregulation of SHP2 activity, often due to mutations or overexpression, is implicated in various cancers and developmental disorders like Noonan syndrome.[2][3] Consequently, SHP2 has emerged as a promising therapeutic target in oncology.[3]

SHP2 Signaling Pathway

The following diagram illustrates the central role of SHP2 in mediating signaling from receptor tyrosine kinases (RTKs) to the RAS-MAPK cascade.

Biochemical Assay: SHP2 Phosphatase Activity

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of recombinant SHP2 protein. A common method utilizes a fluorogenic substrate, such as 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP), which upon dephosphorylation by SHP2, produces a fluorescent signal.[8][9][10]

Experimental Workflow

References

- 1. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What are SHP2 inhibitors and how do they work? [synapse.patsnap.com]

- 4. Molecular Mechanism for the Shp-2 Tyrosine Phosphatase Function in Promoting Growth Factor Stimulation of Erk Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular Mechanism for SHP2 in Promoting HER2-induced Signaling and Transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An Integrated Proteomic Strategy to Identify SHP2 Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting Shp2 as a therapeutic strategy for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. bpsbioscience.com [bpsbioscience.com]

Application Notes and Protocols for Shp2-IN-23: A Guide for Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Src homology region 2-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in mediating signaling pathways downstream of various receptor tyrosine kinases (RTKs).[1][2][3][4][5][6] As a key regulator of the Ras-MAPK (mitogen-activated protein kinase) signaling cascade, SHP2 is integral to processes such as cell growth, differentiation, and survival.[3][4] Dysregulation of SHP2 activity, through mutations or overexpression, is implicated in the pathogenesis of numerous human diseases, including developmental disorders like Noonan syndrome and various cancers.[1][2][3][4] Consequently, SHP2 has emerged as a compelling therapeutic target in oncology.[3][4]

Shp2-IN-23 is a potent and selective allosteric inhibitor of SHP2. Unlike orthosteric inhibitors that target the active site, allosteric inhibitors like this compound bind to a different site on the enzyme, stabilizing it in an inactive conformation.[4] This mode of inhibition offers the potential for greater selectivity and improved pharmacological properties. These application notes provide detailed protocols for characterizing the cellular activity of this compound.

Mechanism of Action of Allosteric SHP2 Inhibition

Under basal conditions, SHP2 exists in a "closed," autoinhibited conformation where the N-terminal SH2 domain blocks the catalytic site of the protein tyrosine phosphatase (PTP) domain.[1][2][7] Upon activation by upstream signals (e.g., growth factors binding to RTKs), SHP2 undergoes a conformational change to an "open," active state, allowing it to dephosphorylate its substrates and propagate downstream signaling.[1][2][7] Allosteric inhibitors like this compound bind to a pocket at the interface of the N-SH2, C-SH2, and PTP domains, effectively locking the enzyme in its inactive, autoinhibited state.[4] This prevents SHP2 from engaging with its downstream effectors, thereby inhibiting signaling pathways such as the Ras-ERK pathway.

Experimental Protocols

1. Cell Viability/Proliferation Assay

This protocol determines the effect of this compound on the viability and proliferation of cancer cell lines. The assay is based on the reduction of a tetrazolium salt (e.g., WST-8 in CCK-8 assays, or MTS) by cellular dehydrogenases to a colored formazan product, which is proportional to the number of viable cells.

Materials:

-

Cancer cell line of interest (e.g., RPMI-8226, NCI-H929)[8]

-

Complete culture medium

-

This compound (dissolved in DMSO)

-

Cell Counting Kit-8 (CCK-8) or MTS reagent

-

96-well plates

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 1.5 x 10^4 cells per well in 100 µL of complete culture medium.[8]

-

Incubate the plate overnight at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to test would be from 0.01 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as in the drug-treated wells.

-

Add the diluted this compound or vehicle control to the appropriate wells.

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.[8]

-

Add 10 µL of CCK-8 reagent or 20 µL of MTS reagent to each well.[8][9][10]

-

Measure the absorbance at 450 nm (for CCK-8) or 490 nm (for MTS) using a microplate reader.[8][10]

-

Calculate the percentage of cell viability relative to the vehicle-treated control wells and plot the dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell proliferation).

2. Western Blot Analysis of pERK and Total ERK

This protocol assesses the ability of this compound to inhibit the RAS-ERK signaling pathway by measuring the phosphorylation status of ERK1/2. A reduction in the ratio of phosphorylated ERK (pERK) to total ERK indicates target engagement and pathway inhibition.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound (dissolved in DMSO)

-

Cell lysis buffer (e.g., RIPA buffer with phosphatase and protease inhibitors)

-

SDS-PAGE gels and running buffer

-

Nitrocellulose or PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: rabbit anti-pERK1/2 (Thr202/Tyr204) and rabbit anti-total ERK1/2

-

HRP-conjugated anti-rabbit secondary antibody

-

Chemiluminescent substrate

-

Imaging system (e.g., ChemiDoc)

Protocol:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 2-24 hours).

-

Wash the cells with ice-cold PBS and lyse them with cell lysis buffer.[11]

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling for 5-10 minutes.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.[12]

-

Incubate the membrane with the primary antibody against pERK1/2 overnight at 4°C.[12]

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Strip the membrane and re-probe with the primary antibody against total ERK1/2, following steps 10-13.

-

Quantify the band intensities for pERK and total ERK and calculate the pERK/total ERK ratio for each treatment condition.

Data Presentation

The following tables provide examples of how to structure the quantitative data obtained from the described assays for this compound.

Table 1: In Vitro Activity of this compound

| Compound | SHP2 Enzymatic IC50 (nM) |

| This compound | User-determined value |

| SHP099 (Ref.) | 71 |

Reference IC50 value for SHP099 is from the literature.[4]

Table 2: Cellular Activity of this compound in Cancer Cell Lines

| Cell Line | Proliferation IC50 (µM) after 72h | pERK IC50 (µM) after 2h |

| KYSE-520 | User-determined value | User-determined value |

| MKN-45 | User-determined value | User-determined value |

| NCI-H358 | User-determined value | User-determined value |

Cell lines listed are examples known to be sensitive to SHP2 inhibition. Researchers should select cell lines relevant to their specific interests.

Table 3: Selectivity Profile of this compound

| Phosphatase | IC50 (µM) |

| SHP2 | User-determined value |

| SHP1 | User-determined value |

| PTP1B | User-determined value |

This table is for characterizing the selectivity of this compound against other related phosphatases. This typically requires in vitro enzymatic assays.

These application notes provide a framework for the cell-based characterization of the novel SHP2 inhibitor, this compound. The detailed protocols for cell viability and western blot assays will enable researchers to determine its cellular potency and confirm its mechanism of action by assessing the inhibition of the RAS-ERK signaling pathway. The provided tables and diagrams serve as templates for data presentation and conceptual understanding. Successful application of these methods will be crucial in advancing the preclinical development of this compound as a potential therapeutic agent.

References

- 1. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Mechanism for SHP2 in Promoting HER2-induced Signaling and Transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are SHP2 inhibitors and how do they work? [synapse.patsnap.com]

- 4. Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Targeting Shp2 as a therapeutic strategy for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SHP2: A Pleiotropic Target at the Interface of Cancer and Its Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | SHP2 Inhibitors Show Anti-Myeloma Activity and Synergize With Bortezomib in the Treatment of Multiple Myeloma [frontiersin.org]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. broadpharm.com [broadpharm.com]

- 11. SHP2 Inhibition Sensitizes Diverse Oncogene-Addicted Solid Tumors to Re-treatment with Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. SHP2 targets ITK downstream of PD-1 to inhibit T cell function - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Shp2-IN-23 in In Vivo Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vivo use of Shp2-IN-23, a potent and orally bioavailable allosteric inhibitor of Src homology 2 domain-containing protein tyrosine phosphatase 2 (SHP2).

Introduction

SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in cell growth, differentiation, and oncogenic transformation through the MAPK signaling pathway.[1] Its dysregulation is implicated in various cancers, making it a compelling target for therapeutic intervention. This compound (also referred to as compound 30) is a novel 5-azaquinoxaline derivative that has demonstrated potent inhibition of SHP2 and significant in vivo efficacy in preclinical cancer models.[1][2] These notes are intended to guide researchers in the design and execution of in vivo studies using this compound.

Mechanism of Action

This compound is an allosteric inhibitor that binds to a pocket at the interface of the N-SH2, C-SH2, and protein tyrosine phosphatase (PTP) domains of SHP2. This binding stabilizes the auto-inhibited conformation of SHP2, preventing its activation and subsequent downstream signaling. The primary downstream effect of SHP2 inhibition is the suppression of the RAS-ERK pathway, which is hyperactivated in many cancers.

Signaling Pathway Modulated by this compound

The following diagram illustrates the role of SHP2 in the RAS-ERK signaling cascade and the point of intervention for this compound.

Caption: SHP2 signaling pathway and the inhibitory action of this compound.

Preclinical In Vivo Applications

This compound has been evaluated in preclinical xenograft models of human cancers. Its oral bioavailability and favorable pharmacokinetic profile make it suitable for systemic administration in animal models to assess its anti-tumor efficacy, both as a monotherapy and in combination with other anti-cancer agents.

Quantitative Data Summary

The following tables summarize the key in vitro potency and in vivo pharmacokinetic and efficacy data for this compound (compound 30) based on published findings.[1]

Table 1: In Vitro Potency of this compound

| Assay | IC50 (nM) |

| SHP2 Enzymatic Assay | 38 |

| pERK Cellular Assay | 5 |

Table 2: Pharmacokinetic Profile of this compound in Mice (Oral Administration)

| Parameter | Value |

| Dose (mg/kg) | 30 |

| Cmax (ng/mL) | 1860 |

| Tmax (h) | 2 |

| AUC (ng*h/mL) | 11400 |

| Half-life (h) | 3.5 |

| Bioavailability (%) | 68 |

Table 3: In Vivo Efficacy of this compound in a Xenograft Model

| Tumor Model | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) |

| KYSE-520 (Esophageal Squamous Cell Carcinoma) | 30 | Once daily (PO) | 95 |

| KYSE-520 (Esophageal Squamous Cell Carcinoma) | 10 | Once daily (PO) | 75 |

Experimental Protocols

Below are detailed protocols for conducting in vivo studies with this compound, based on the methodologies reported for this compound and other SHP2 inhibitors.

Protocol 1: Evaluation of Anti-Tumor Efficacy in a Subcutaneous Xenograft Model

This protocol describes the establishment of a tumor xenograft model and the subsequent treatment with this compound to evaluate its effect on tumor growth.

Materials:

-

This compound

-

Vehicle solution (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water)

-

Cancer cell line (e.g., KYSE-520)

-

Immunocompromised mice (e.g., female athymic nude mice, 6-8 weeks old)

-

Matrigel (optional)

-

Sterile PBS

-

Calipers

-

Oral gavage needles

Procedure:

-

Cell Culture and Implantation:

-

Culture KYSE-520 cells under standard conditions.

-

Harvest cells and resuspend in sterile PBS (with or without Matrigel) at a concentration of 5 x 10^7 cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

-

-

Animal Grouping and Treatment:

-

Randomize mice into treatment and control groups (n=8-10 mice per group).

-

Prepare a stock solution of this compound in the chosen vehicle. For example, for a 30 mg/kg dose in a 20g mouse, prepare a 3 mg/mL solution to administer 0.2 mL.

-

Administer this compound or vehicle orally (PO) via gavage once daily.

-

-

Efficacy Assessment:

-

Continue treatment for the specified duration (e.g., 21-28 days).

-

Monitor tumor volume and body weight throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).

-

Experimental Workflow:

Caption: Workflow for a xenograft efficacy study with this compound.

Protocol 2: Pharmacodynamic (PD) Marker Analysis

This protocol outlines the procedure for assessing the in vivo target engagement of this compound by measuring the phosphorylation of its downstream target, ERK.

Materials:

-

Tumor samples from Protocol 1

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

Primary antibodies (anti-pERK, anti-total ERK, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Sample Collection:

-

At a specified time point after the final dose (e.g., 2-4 hours), euthanize the mice and excise the tumors.

-

Snap-freeze the tumors in liquid nitrogen and store at -80°C.

-

-

Protein Extraction:

-

Homogenize the tumor tissue in lysis buffer on ice.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

-

Western Blotting:

-

Determine the protein concentration of the lysates.

-

Perform SDS-PAGE to separate the proteins.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Develop the blot using a chemiluminescent substrate and image the results.

-

-

Data Analysis:

-

Quantify the band intensities for pERK and total ERK.

-

Normalize the pERK signal to the total ERK signal to determine the extent of target inhibition.

-

Conclusion

This compound is a promising SHP2 inhibitor with demonstrated in vivo activity. The protocols and data presented in these application notes provide a solid foundation for researchers to design and conduct their own in vivo studies to further explore the therapeutic potential of this compound in various cancer models. Careful consideration of the experimental design, including the choice of model, dosing regimen, and endpoints, will be crucial for obtaining robust and reproducible results.

References

Application Notes and Protocols for Shp2-IN-23 in ERK Phosphorylation Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Shp2-IN-23, an allosteric inhibitor of Src homology 2 domain-containing protein tyrosine phosphatase 2 (Shp2), in extracellular signal-regulated kinase (ERK) phosphorylation inhibition assays. The provided protocols are applicable for both biochemical and cell-based assay formats.

Introduction to Shp2 and its Role in the MAPK/ERK Pathway

Src homology 2 domain-containing protein tyrosine phosphatase 2 (Shp2), encoded by the PTPN11 gene, is a critical signaling protein that plays a positive regulatory role in the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[1][2] Shp2 is a non-receptor protein tyrosine phosphatase that, under normal conditions, facilitates the activation of the Ras-MAPK signaling cascade in response to growth factors and cytokines.[1] Dysregulation of Shp2 activity, often due to mutations or overexpression, can lead to sustained activation of the MAPK pathway, which is a hallmark of various cancers.[1][3]

In its inactive state, Shp2 exists in an auto-inhibited conformation where its N-terminal SH2 domain blocks the active site of the protein tyrosine phosphatase (PTP) domain.[3][4] Upon stimulation by growth factors, Shp2 is recruited to phosphorylated receptor tyrosine kinases (RTKs) or adaptor proteins, leading to a conformational change that relieves this auto-inhibition and activates its phosphatase activity.[3][5] Activated Shp2 is then able to dephosphorylate specific substrates, ultimately leading to the activation of Ras and the downstream phosphorylation cascade of Raf, MEK, and ERK.[3][6]

This compound is an allosteric inhibitor that stabilizes the auto-inhibited conformation of Shp2.[7] By locking Shp2 in this inactive state, this compound prevents its activation and subsequent downstream signaling, resulting in the inhibition of ERK1/2 phosphorylation.[7] This makes the quantification of phosphorylated ERK (p-ERK) a reliable readout for assessing the inhibitory activity of this compound.

Data Presentation

The inhibitory activity of this compound on ERK phosphorylation is typically quantified by determining its half-maximal inhibitory concentration (IC50). The following table provides an example of such data obtained from a cell-based assay.

| Cell Line | Agonist (Concentration) | This compound IC50 (nM) |

| KYSE-520 (Esophageal Squamous Carcinoma) | FGF7 (50 ng/mL) | 15 |

| NCI-H358 (Non-Small Cell Lung Cancer) | EGF (20 ng/mL) | 25 |

| CALU-1 (Non-Small Cell Lung Cancer) | HGF (50 ng/mL) | 30 |

Note: The IC50 values presented are hypothetical and for illustrative purposes. Actual values should be determined experimentally.

Signaling Pathway and Inhibitor Mechanism

The following diagram illustrates the role of Shp2 in the MAPK/ERK signaling pathway and the mechanism of action for this compound.

Caption: Shp2 in the MAPK/ERK signaling pathway and the inhibitory mechanism of this compound.

Experimental Protocols

Protocol 1: Western Blot-Based ERK Phosphorylation Inhibition Assay

This protocol details the steps to assess the inhibition of growth factor-induced ERK phosphorylation by this compound using Western blotting.

Experimental Workflow:

Caption: Workflow for the Western blot-based ERK phosphorylation inhibition assay.

Materials:

-

Cell line of interest (e.g., KYSE-520, NCI-H358)

-

Complete growth medium

-

Serum-free medium

-

This compound (dissolved in DMSO)

-

Growth factor (e.g., EGF, FGF7, HGF)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-p-ERK1/2 (Thr202/Tyr204), Rabbit anti-ERK1/2, Mouse anti-GAPDH

-

Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.

-

Serum Starvation: Once cells are attached and have reached the desired confluency, replace the complete medium with serum-free medium and incubate for 16-24 hours.

-

Inhibitor Treatment: Prepare serial dilutions of this compound in serum-free medium. Aspirate the medium from the cells and add the this compound dilutions. Include a vehicle control (DMSO). Incubate for 1-2 hours.

-

Growth Factor Stimulation: Add the appropriate growth factor to each well (except for the unstimulated control) to a final concentration known to induce robust ERK phosphorylation. Incubate for 10-15 minutes at 37°C.

-

Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE and Western Blot: Normalize the protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a membrane.

-